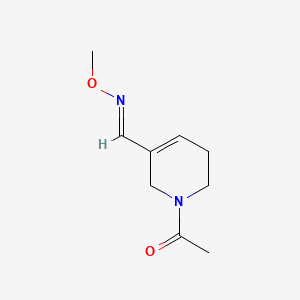![molecular formula C21H24Cl2FN3O3S B12768684 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide CAS No. 934200-21-2](/img/structure/B12768684.png)
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with multiple substituents, including fluorine-18, which is a radioactive isotope commonly used in positron emission tomography (PET) imaging.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the fluorine-18 isotope is a critical step, often achieved through nucleophilic substitution reactions using appropriate fluorinating agents under controlled conditions. The reaction conditions must be carefully optimized to ensure the incorporation of the radioactive isotope without degrading the compound.
Industrial Production Methods
Industrial production of this compound would require stringent control of reaction conditions, especially due to the presence of the radioactive fluorine-18. Large-scale synthesis would involve automated synthesis modules designed for radiochemistry, ensuring safety and reproducibility. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide core.
Reduction: This reaction can reduce specific substituents, potentially altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions of the chlorine atoms and the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium fluoride (NaF) or potassium fluoride (KF) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the benzamide core, while substitution reactions can introduce different functional groups in place of the chlorine atoms or the fluorine-18 isotope.
科学的研究の応用
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studying biological pathways and interactions due to its radioactive properties.
Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including cancer.
作用機序
The mechanism of action of 2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets. The fluorine-18 isotope allows for the tracking of the compound within biological systems using PET imaging. The compound may bind to specific receptors or enzymes, allowing researchers to study its distribution and effects in real-time.
類似化合物との比較
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 2,4-dichloro-6-methylpyrimidine
- Mononuclear Fe (iii) complexes with 2,4-dichloro-6-(quinoline-8-ylimino)methyl)phenolate
Uniqueness
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide is unique due to the presence of the fluorine-18 isotope, which is not commonly found in similar compounds. This radioactive isotope provides significant advantages in imaging and diagnostic applications, making this compound particularly valuable in medical research.
特性
CAS番号 |
934200-21-2 |
|---|---|
分子式 |
C21H24Cl2FN3O3S |
分子量 |
487.4 g/mol |
IUPAC名 |
2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C21H24Cl2FN3O3S/c1-2-12-31(29,30)27-10-8-21(9-11-27,18-4-3-5-19(24)26-18)14-25-20(28)16-7-6-15(22)13-17(16)23/h3-7,13H,2,8-12,14H2,1H3,(H,25,28)/i24-1 |
InChIキー |
VFUYRAIYZIADKB-MIGPCILRSA-N |
異性体SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)[18F] |
正規SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




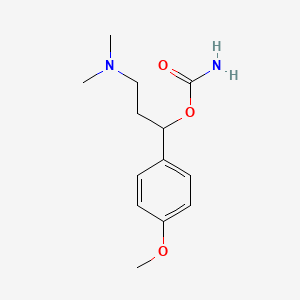
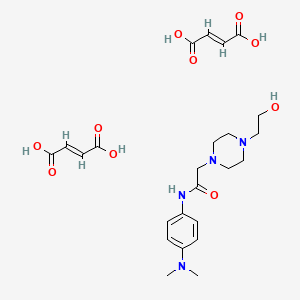
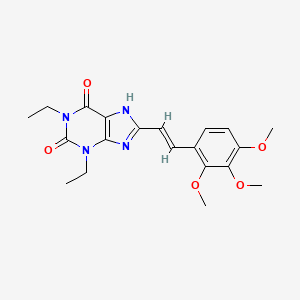
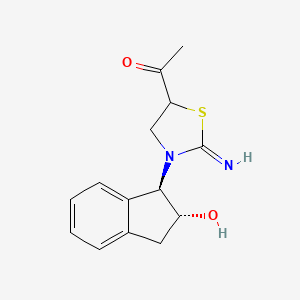
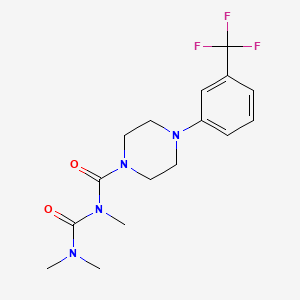
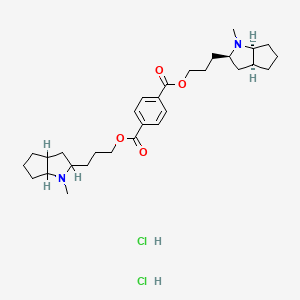
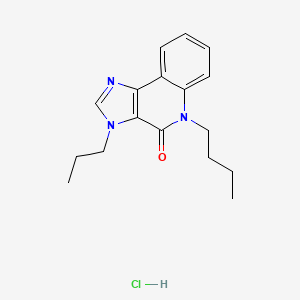

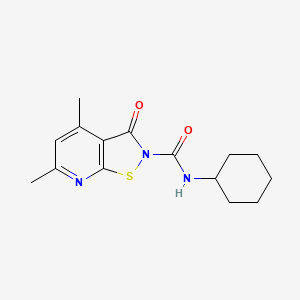
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)

